molecular formula C9H18N2O2S B1371175 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1155097-27-0

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B1371175
CAS No.: 1155097-27-0
M. Wt: 218.32 g/mol
InChI Key: VFTHSCUBKVMHLU-UHFFFAOYSA-N
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Description

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione is an organic compound that features a unique combination of a cyclohexylamine and a thiazolidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-aminocyclohexylamine with a thiazolidine-dione derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and purification to yield the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted thiazolidine-dione derivatives, which can have different functional groups attached to the cyclohexyl ring or the thiazolidine-dione moiety.

Scientific Research Applications

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminocyclohexyl)propan-2-ol: Another compound with a cyclohexylamine moiety, used in different applications.

    Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride: A related compound with similar structural features.

Uniqueness

2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its combination of a cyclohexylamine and a thiazolidine-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTHSCUBKVMHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione
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2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 5
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 6
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione

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